Anti-Influenza A (H1N1) Activity: Comparative Efficacy vs. Oseltamivir
In a head-to-head in vitro study against the influenza A/Swine/Iowa/30 (H1N1) virus on MDCK cells, the hydrochloride salt of the target compound (3b) exhibited quantitatively distinct antiviral activity compared to the commercial drug oseltamivir (Tamiflu). The target compound reduced viral replication by 1.0 log2 exclusively at the maximum tested concentration of 4.75 mg/mL . In contrast, oseltamivir achieved a superior 2.6 log2 reduction at much lower concentrations (0.33 and 0.17 mg/mL) . This defines the specific, modest antiviral activity profile of this chemical scaffold.
| Evidence Dimension | Antiviral efficacy (influenza A/H1N1 virus titer reduction in MDCK cells) |
|---|---|
| Target Compound Data | 1.0 log2 reduction at 4.75 mg/mL (maximum tested concentration) |
| Comparator Or Baseline | Oseltamivir (Tamiflu) achieved a 2.6 log2 reduction at 0.33 and 0.17 mg/mL |
| Quantified Difference | Oseltamivir is >2.6 times more effective at a >14-fold lower concentration. The target compound's activity was not sufficient to calculate an IC50. |
| Conditions | MDCK cell culture; 100 ID/0.2 mL virus dose; therapeutic regimen scheme; 72 h post-exposure |
Why This Matters
This data defines the compound's place in antiviral research: it is not a potent drug candidate itself, but a specific building block for generating compound libraries to explore the pharmacophore of this chemical class, where its activity profile serves as a baseline for optimization.
- [1] Nurkenov, O.A.; Turdybekov, K.M.; Zhumagalieva, S.N.; et al. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules 2025, 30, 2540. View Source
